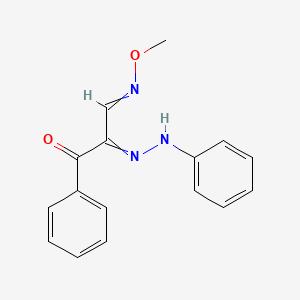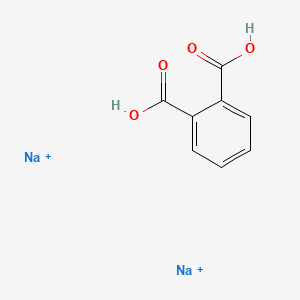
Disodium benzene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido benceno-1,2-dicarboxílico disódico, también conocido como ftalato disódico, es un compuesto químico derivado del ácido benceno-1,2-dicarboxílico (ácido ftálico). Es un polvo cristalino blanco que es soluble en agua y se utiliza comúnmente en diversas aplicaciones industriales y científicas. El compuesto es conocido por su función como intermedio en la producción de plastificantes, resinas y colorantes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ácido benceno-1,2-dicarboxílico disódico se puede sintetizar mediante la neutralización del ácido benceno-1,2-dicarboxílico con hidróxido de sodio. La reacción normalmente implica disolver ácido ftálico en agua y añadir gradualmente hidróxido de sodio hasta que el pH alcance un nivel neutro. La solución resultante se evapora entonces para obtener la sal disódica en forma cristalina .
Métodos de producción industrial
La producción industrial del ácido benceno-1,2-dicarboxílico disódico suele implicar procesos de neutralización a gran escala. El ácido ftálico se produce mediante la oxidación catalítica de naftaleno u orto-xileno, seguida de la neutralización con hidróxido de sodio. El proceso se optimiza para obtener un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estándares industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido benceno-1,2-dicarboxílico disódico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar anhídrido ftálico.
Reducción: Las reacciones de reducción pueden convertirlo en ácido ftálico u otros derivados.
Sustitución: Puede experimentar reacciones de sustitución en las que los iones sodio son reemplazados por otros cationes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y ácido nítrico.
Reducción: Se pueden utilizar agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: Se pueden utilizar diversas sales metálicas para sustituir los iones sodio en condiciones controladas.
Principales productos formados
Anhídrido ftálico: Formado por oxidación.
Ácido ftálico: Formado por reducción.
Ftalatos metálicos: Formados mediante reacciones de sustitución.
Aplicaciones Científicas De Investigación
El ácido benceno-1,2-dicarboxílico disódico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis de diversos compuestos orgánicos.
Biología: Se utiliza en estudios que implican la inhibición de enzimas e interacciones proteicas.
Medicina: Se investiga su posible uso en sistemas de administración de fármacos y como estabilizador de formulaciones farmacéuticas.
Industria: Se utiliza en la producción de plastificantes, resinas y colorantes, así como en la fabricación de marcos metal-orgánicos (MOFs) para el almacenamiento y la separación de gases
Mecanismo De Acción
El mecanismo de acción del ácido benceno-1,2-dicarboxílico disódico implica su interacción con diversos objetivos moleculares. En los sistemas biológicos, puede actuar como inhibidor enzimático uniéndose a los sitios activos y alterando la actividad enzimática. En aplicaciones industriales, su función como agente quelante le permite formar complejos estables con iones metálicos, lo que mejora las propiedades de los productos finales .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido ftálico (ácido benceno-1,2-dicarboxílico)
- Ácido isoftálico (ácido benceno-1,3-dicarboxílico)
- Ácido tereftálico (ácido benceno-1,4-dicarboxílico)
Singularidad
El ácido benceno-1,2-dicarboxílico disódico es único debido a su forma de sal disódica, que mejora su solubilidad en agua y lo hace más adecuado para ciertas aplicaciones industriales en comparación con su compuesto madre, el ácido ftálico. Su capacidad para formar complejos estables con iones metálicos también lo diferencia de otros compuestos similares .
Propiedades
Fórmula molecular |
C8H6Na2O4+2 |
|---|---|
Peso molecular |
212.11 g/mol |
Nombre IUPAC |
disodium;phthalic acid |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |
Clave InChI |
HQWKKEIVHQXCPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


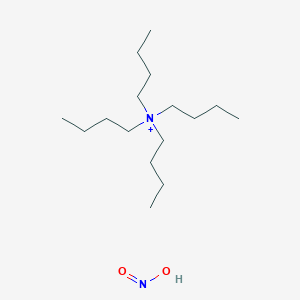
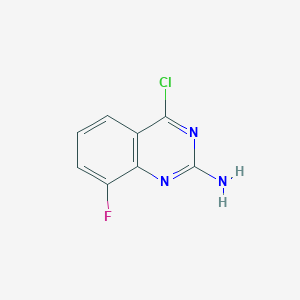
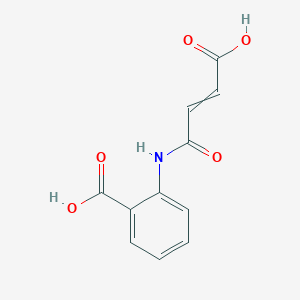

![(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine](/img/structure/B11726770.png)
![1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-](/img/structure/B11726772.png)
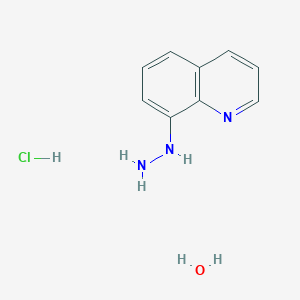
![2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL](/img/structure/B11726782.png)

![3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B11726792.png)

![2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B11726810.png)
